molecular formula C23H18N2O4 B12203978 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]isonicotinamide

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]isonicotinamide

Cat. No.: B12203978
M. Wt: 386.4 g/mol
InChI Key: LEQRXAGVYXKQOD-UHFFFAOYSA-N
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Description

This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]isonicotinamide typically involves multi-step organic reactions. One common method includes the acylation of 3-methyl-1-benzofuran with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with isonicotinic acid hydrazide under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]isonicotinamide involves its interaction with specific molecular targets. The benzofuran core can intercalate with DNA, while the methoxybenzoyl and isonicotinamide groups can interact with enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isonicotinamide group, in particular, differentiates it from other benzofuran derivatives and enhances its potential for targeted biological applications.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide

InChI

InChI=1S/C23H18N2O4/c1-14-19-13-17(25-23(27)16-9-11-24-12-10-16)5-8-20(19)29-22(14)21(26)15-3-6-18(28-2)7-4-15/h3-13H,1-2H3,(H,25,27)

InChI Key

LEQRXAGVYXKQOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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